2,3-Dibromo-5-fluorobenzyl alcohol
Overview
Description
2,3-Dibromo-5-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5Br2FO It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in substitution reactions
Major Products Formed
Oxidation: Formation of 2,3-Dibromo-5-fluorobenzaldehyde or 2,3-Dibromo-5-fluorobenzoic acid.
Reduction: Formation of 2,3-Dibromo-5-fluorotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used
Scientific Research Applications
2,3-Dibromo-5-fluorobenzyl alcohol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: Similar structure but with only one bromine atom.
2,3-Dibromo-4-fluorobenzyl alcohol: Similar structure but with the fluorine atom in a different position.
2,3-Dibromo-5-chlorobenzyl alcohol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2,3-Dibromo-5-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(2,3-dibromo-5-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPQOCWRYWFNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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